molecular formula C13H10ClN3O2 B2640701 N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide CAS No. 535977-08-3

N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide

Cat. No.: B2640701
CAS No.: 535977-08-3
M. Wt: 275.69
InChI Key: RNQZTQCLZSVCJN-UHFFFAOYSA-N
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Description

N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide moiety substituted with a 2-chloro group and a 2-carbamoyl-phenyl group, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide typically involves the reaction of 2-chloro-nicotinic acid with 2-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and may require heating to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors to maintain consistent reaction parameters and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the nicotinamide moiety can be oxidized or reduced.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in polar solvents such as DMF or acetonitrile.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Hydrolysis: Acidic hydrolysis may involve hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include substituted nicotinamides with various functional groups replacing the chloro group.

    Oxidation and Reduction: Products include oxidized or reduced forms of the nicotinamide moiety.

    Hydrolysis: Products include 2-chloro-nicotinic acid and 2-aminobenzamide.

Scientific Research Applications

N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to nicotinamide adenine dinucleotide (NAD+).

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can affect various biochemical pathways, leading to the observed biological effects. For example, its structural similarity to NAD+ allows it to interfere with redox reactions and energy metabolism in cells.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-nicotinamide: Lacks the 2-carbamoyl-phenyl group, resulting in different reactivity and biological activity.

    Nicotinamide: Lacks both the chloro and carbamoyl-phenyl groups, making it less reactive and with different biological properties.

    2-Aminobenzamide: Lacks the nicotinamide moiety, leading to different chemical behavior and applications.

Uniqueness

N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide is unique due to the presence of both the 2-chloro-nicotinamide and 2-carbamoyl-phenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-2-chloropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c14-11-9(5-3-7-16-11)13(19)17-10-6-2-1-4-8(10)12(15)18/h1-7H,(H2,15,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQZTQCLZSVCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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